molecular formula C12H5D4N3O5S B1139437 Nitazoxanide D4 CAS No. 1246819-17-9

Nitazoxanide D4

Katalognummer B1139437
CAS-Nummer: 1246819-17-9
Molekulargewicht: 311.31
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitazoxanide D4 is the deuterium labeled Nitazoxanide . Nitazoxanide is a broad-spectrum antiparasitic and broad-spectrum antiviral medication that is used in medicine for the treatment of various helminthic, protozoal, and viral infections .


Synthesis Analysis

Nitazoxanide and its analogs have been prepared using two methodologies and evaluated against P. falciparum 3D7 . A simple and sensitive stability indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide (NTZ), a new antiprotozoal drug, in presence of degradation products generated under forced alkaline hydrolysis .


Molecular Structure Analysis

Nitazoxanide was molecularly docked with anti-HCC core targets by employing Auto Dock Vina. A total of 168 potential targets of nitazoxanide, 13,415 HCC-related targets, and 153 intersecting targets were identified .


Chemical Reactions Analysis

A simple and sensitive stability indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide (NTZ), a new antiprotozoal drug, in presence of degradation products generated under forced alkaline hydrolysis .


Physical And Chemical Properties Analysis

Nitazoxanide D4 has a molecular formula of C₁₂H₅D₄N₃O₅S and a molecular weight of 311.31 . It is stable if stored as directed .

Wissenschaftliche Forschungsanwendungen

  • Antiviral Agent for Respiratory Infections : Nitazoxanide shows promise as an antiviral agent, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV) and other coronaviruses. It inhibits viral protein expression and cytokine production, suggesting potential for treating viral respiratory infections (Rossignol, 2016).

  • Antiparasitic Activity : It is effective against a variety of protozoa and helminths, making it a valuable antiparasitic agent. Nitazoxanide has been licensed for treating Giardia intestinalis and Cryptosporidum-induced diarrhea (Fox & Saravolatz, 2005).

  • Broad-Spectrum Antiviral Drug : Originally developed as an antiprotozoal agent, nitazoxanide is now recognized as a broad-spectrum antiviral drug. It has shown efficacy in reducing the duration of clinical symptoms and viral shedding in influenza, and also exhibits activity against a range of other RNA and DNA viruses (Rossignol, 2014).

  • Efficacy in Intestinal Parasite Control : It has shown effectiveness in treating mixed parasite infections in children, demonstrating high elimination rates for both protozoa and helminths with good tolerance and minimal side effects (Diaz et al., 2003).

  • Gastrointestinal Infections : Nitazoxanide is effective in treating protozoal and helminthic infections in the gastrointestinal tract, including Cryptosporidium parvum and Giardia lamblia. It is considered a first-line choice for these infections (Anderson & Curran, 2007).

  • Influenza Virus Susceptibility : Nitazoxanide and its active metabolite, tizoxanide, have shown potent antiviral activity against various influenza viruses, including neuraminidase inhibitor-resistant strains (Tilmanis et al., 2017).

  • Analytical Methods for Detection : Various analytical techniques for determining nitazoxanide in different samples, including spectrophotometry and liquid chromatography-mass spectrophotometry, have been developed (Firake et al., 2017).

  • Treatment of Viral Gastroenteritis : Nitazoxanide has shown effectiveness in reducing the duration of illness from viral gastroenteritis in children (Tan et al., 2017).

Wirkmechanismus

Nitazoxanide is an antiprotozoal agent which impairs the anaerobic metabolism of susceptible organisms via the interference of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction .

Safety and Hazards

Nitazoxanide D4 is not an official drug. Several chromatographic, spectrophotometric, and electrochemical analytical methods have been reported for the determination of NTZ in bulk powder, pharmaceutical formulations alone or in combination with other drugs and/or in biological fluids .

Eigenschaften

IUPAC Name

[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitazoxanide-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.